molecular formula C19H14N2O5 B2862694 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892758-33-7

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B2862694
CAS RN: 892758-33-7
M. Wt: 350.33
InChI Key: DHQIMCDUZZHFPU-UHFFFAOYSA-N
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Description

The compound “3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule. It contains functional groups such as oxadiazole and chromenone, which are often found in various bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation and cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of the oxadiazole ring or other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the solubility, melting point, and spectral properties can be determined .

Scientific Research Applications

Nonlinear Optical (NLO) Material

The compound exhibits properties that make it a candidate for use in nonlinear optical materials . These materials are crucial in the field of optoelectronics due to their large optical nonlinearities, flexibility for structural modification, and high mechanical strengths . The high value of second-order polarizability indicates that the compound could be a good applicant for NLO applications, which are essential in the development of devices like optical switches, modulators, and frequency converters .

Sunscreen Agent

Derivatives of the compound have been studied for their potential as sunscreen agents . In vitro evaluations of sun protection factor (SPF) have shown high values, indicating strong photoprotective abilities . This application is significant in the cosmetic industry, where there is a constant demand for new compounds that can provide effective protection against harmful UV radiation.

Umami Flavor Enhancement

The compound’s derivatives have been evaluated for their use as umami flavor enhancers in food and beverage applications . Toxicological evaluations have been completed to assess safety for consumption. This application is particularly relevant to the food industry, looking to enhance flavor profiles without the use of traditional additives like monosodium glutamate (MSG).

Antinociceptive Effects

Research has been conducted on the antinociceptive effects of the compound’s derivatives . These effects are important for the development of new analgesics that can help manage pain without the side effects associated with many current pain relief medications.

Organic Synthesis

The compound is used in organic synthesis , particularly in the preparation of bioactive compounds . Its derivatives have been applied in the unique preparation of potentially bioactive compounds, which is a testament to the compound’s versatility in synthetic chemistry.

Photoprotective Efficiency Enhancement

Adding a methoxy group to the compound has been shown to enhance the photoprotective efficiency of sunscreen compounds . This application is crucial for developing more effective sunscreens that can provide broader protection against the spectrum of UV radiation.

Catalysis in Organic Chemistry

The compound’s derivatives have been used to study new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective . This is particularly relevant in green chemistry, where there is a push for more environmentally friendly and sustainable chemical processes.

Potential in Fungicide, Bactericide, and Herbicide Formulations

Derivatives of the compound have been described as efficient components in fungicide, bactericide, and herbicide formulations . This application is significant for the agricultural industry, which requires effective and safe compounds to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the target. Some similar compounds have shown antibacterial activity .

Safety and Hazards

Safety data sheets for similar compounds indicate that they may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Research into similar compounds is ongoing, with a focus on their potential biological activities. Some have shown promising anti-inflammatory and antioxidant activities .

properties

IUPAC Name

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-23-15-9-5-7-12(16(15)24-2)17-20-18(26-21-17)13-10-11-6-3-4-8-14(11)25-19(13)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQIMCDUZZHFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

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